6-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Overview
Description
“6-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile” is a chemical compound with the molecular formula C8H8N2. It has a molecular weight of 132.16 . This compound is a solid at room temperature .
Synthesis Analysis
The synthesis of pyrrolo[2,3-b]pyridine derivatives has been reported in various studies . A ring cleavage methodology reaction has been used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The InChI code for “6-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile” is 1S/C8H8N2/c1-6-2-3-7-4-5-9-8(7)10-6/h2-5H,1H3,(H,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule .Chemical Reactions Analysis
Pyrrolo[2,3-b]pyridine derivatives have been found to exhibit potent activities against FGFR1, 2, and 3 . The effectiveness of these compounds as inhibitors seems to correlate with the orientation of the active pyrrolo[2,3-b]pyridines in the HNE catalytic triad Ser195-His57-Asp102 .Physical And Chemical Properties Analysis
“6-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile” is a solid at room temperature and should be stored in a dry environment at 2-8°C .Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine rings, including derivatives like 6-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, are widely used in medicinal chemistry due to their significant stereochemical and pharmacophoric properties. These compounds are instrumental in exploring pharmacophore space, contributing to molecular stereochemistry, and increasing three-dimensional coverage, which is crucial for developing new biologically active molecules with target selectivity. Their unique stereochemistry allows for different biological profiles of drug candidates, emphasizing the role of pyrrolidine derivatives in designing compounds with varied biological activities (Li Petri et al., 2021).
Enaminoketones and Heterocycles Synthesis
6-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile serves as a versatile building block for synthesizing a wide array of heterocycles such as pyridine, pyrimidine, and pyrrole derivatives. The compound's inherent nucleophilicity and electrophilicity enable the formation of complex molecules, playing a pivotal role in the synthesis of natural products and biologically active heterocycles. This synthesis versatility highlights the compound's significance in developing potential therapeutic agents and exploring novel chemical spaces (Negri et al., 2004).
Chemical and Biological Properties of Pyridine Derivatives
Pyridine derivatives, including 6-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, have been identified as crucial components in various medicinal and chemosensing applications. Their broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties, underscores the importance of these compounds in drug discovery and development. Furthermore, the high affinity of pyridine derivatives for various ions and neutral species underscores their utility as effective chemosensors for detecting various species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).
Safety And Hazards
properties
IUPAC Name |
6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-6-4-7(5-10)8-2-3-11-9(8)12-6/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSPMLBMBSJULN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CNC2=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646904 | |
Record name | 6-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
CAS RN |
1000340-62-4 | |
Record name | 6-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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